tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate
CAS No.: 1505517-05-4
Cat. No.: VC4409891
Molecular Formula: C10H18N2O3
Molecular Weight: 214.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1505517-05-4 |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.265 |
| IUPAC Name | tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m1/s1 |
| Standard InChI Key | BZUBYWOANCHCFS-SNVBAGLBSA-N |
| SMILES | CC1(CC(=O)NC1)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
The compound’s structure consists of a five-membered pyrrolidinone ring with a ketone at the 5-position and a methyl group at the stereogenic 3R position. The Boc group, a tert-butyl carbonate moiety, is attached via a carbamate linkage to the nitrogen atom. This configuration confers stability against nucleophilic attack while allowing selective deprotection under acidic conditions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₃ | |
| Molecular Weight | 214.26 g/mol | |
| Boiling Point | 387.4°C (predicted) | |
| Density | 1.11 g/cm³ (predicted) | |
| pKa | 11.71 ± 0.20 | |
| CAS Number (R-isomer) | 1505517-05-4 |
The stereochemistry at the 3R position is critical for its interaction with biological targets and chiral catalysts. Enantiomeric purity is often verified via chiral HPLC or polarimetry, though specific optical rotation data for this compound remains unreported in the literature .
Synthesis and Manufacturing
The synthesis of tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate typically involves multi-step sequences starting from pyrrolidinone precursors. A common route includes:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives to yield the pyrrolidinone core.
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Methylation: Introduction of the methyl group at the 3-position using methylating agents like methyl iodide under basic conditions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to install the carbamate group .
Key Reaction Conditions:
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Solvents: Tetrahydrofuran (THF) or dichloromethane.
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Catalysts: 4-Dimethylaminopyridine (DMAP) for Boc protection.
Industrial-scale production requires stringent control over stereochemistry, often achieved through asymmetric catalysis or resolution techniques. Suppliers like Parchem and Aladdin Scientific offer the compound at ≥97% purity, with pricing ranging from $193.90/100 mg to $3,881.90/5 g .
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by the Boc group’s lability and the pyrrolidinone ring’s ketone functionality.
Deprotection of the Boc Group
Treatment with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane cleaves the carbamate, yielding the free amine. This step is pivotal in peptide synthesis to reveal reactive amino groups for subsequent coupling .
Ketone Functionalization
The 5-oxo group undergoes nucleophilic additions, such as Grignard reactions or reductive amination, to form secondary alcohols or amines, respectively. For example, reaction with methylmagnesium bromide produces a tertiary alcohol, while sodium cyanoborohydride and ammonium acetate yield a 5-aminopyrrolidine derivative.
Table 2: Common Reactions and Products
| Reaction Type | Reagents | Major Product | Application |
|---|---|---|---|
| Boc Deprotection | TFA in DCM | 3R-3-Methyl-5-oxopyrrolidin-3-amine | Peptide chain elongation |
| Reductive Amination | NaBH₃CN, NH₄OAc | 5-Aminopyrrolidine derivative | Pharmaceutical intermediates |
| Nucleophilic Addition | MeMgBr | 5-Hydroxy-pyrrolidine derivative | Chiral ligand synthesis |
Applications in Pharmaceutical and Organic Chemistry
Peptide Synthesis
The Boc group serves as a temporary protecting group for amines, enabling sequential peptide coupling in solid-phase synthesis. Its stability under basic conditions and ease of removal under mild acidic conditions make it preferable to alternatives like Fmoc .
Intermediate in Drug Development
The compound is a key intermediate in synthesizing protease inhibitors and kinase modulators. For instance, its derivatives are explored in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
Catalysis and Material Science
Chiral pyrrolidinone derivatives are employed as ligands in asymmetric catalysis. The methyl and Boc groups provide steric bulk, enhancing enantioselectivity in reactions such as the Michael addition or Diels-Alder cyclization.
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